molecular formula C14H9N3O4 B5584746 6-(2-METHYL-3-NITROPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE

6-(2-METHYL-3-NITROPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE

Cat. No.: B5584746
M. Wt: 283.24 g/mol
InChI Key: OLRPSLGEZKYTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-METHYL-3-NITROPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-METHYL-3-NITROPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylphenyl to introduce the nitro group. This is followed by a series of cyclization reactions to form the pyrrolopyridine core. The reaction conditions often require the use of strong acids, bases, and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(2-METHYL-3-NITROPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

6-(2-METHYL-3-NITROPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-METHYL-3-NITROPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Properties

IUPAC Name

6-(2-methyl-3-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c1-8-10(5-2-6-11(8)17(20)21)16-13(18)9-4-3-7-15-12(9)14(16)19/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRPSLGEZKYTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N2C(=O)C3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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